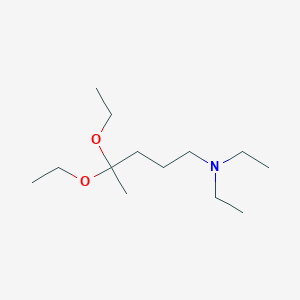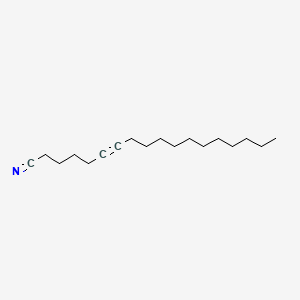
6-Octadecynenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Octadecynenitrile is an organic compound with the molecular formula C18H31N . It is a nitrile derivative of octadecene, characterized by the presence of a cyano group (-C≡N) attached to the sixth carbon of the octadecene chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Octadecynenitrile can be synthesized through various methods. One common approach involves the reaction of octadecene with a cyanating agent under specific conditions. For instance, the reaction can be carried out using sodium cyanide (NaCN) in the presence of a suitable solvent and catalyst. The reaction typically requires controlled temperature and pressure to ensure the desired product yield .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency and yield. The process often includes purification steps such as distillation or recrystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: 6-Octadecynenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can react with the cyano group under suitable conditions.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted nitriles or amides.
Scientific Research Applications
6-Octadecynenitrile has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing other organic compounds and as a reagent in various chemical reactions.
Biology: The compound is used in studies involving lipid metabolism and cell membrane interactions.
Medicine: Research explores its potential as a pharmacological agent or as a building block for drug development.
Industry: It finds applications in the production of specialty chemicals, polymers, and materials with specific properties
Mechanism of Action
The mechanism of action of 6-Octadecynenitrile involves its interaction with molecular targets through the cyano group. This group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The compound may also participate in signaling pathways and metabolic processes, influencing cellular functions .
Comparison with Similar Compounds
Octadecanenitrile (C18H35N): Similar in structure but lacks the triple bond present in 6-Octadecynenitrile.
Heptadecyl cyanide (C17H33N): A shorter chain nitrile with similar chemical properties.
Stearonitrile (C18H35N): Another long-chain nitrile with applications in similar fields.
Uniqueness: this compound is unique due to the presence of the triple bond, which imparts distinct reactivity and chemical behavior compared to its saturated counterparts. This structural feature allows for specific interactions and reactions that are not possible with other similar compounds .
Properties
CAS No. |
56600-19-2 |
|---|---|
Molecular Formula |
C18H31N |
Molecular Weight |
261.4 g/mol |
IUPAC Name |
octadec-6-ynenitrile |
InChI |
InChI=1S/C18H31N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2-11,14-17H2,1H3 |
InChI Key |
NPUREDFPSYXSQW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC#CCCCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



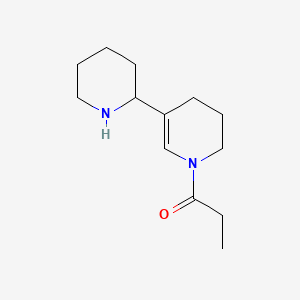
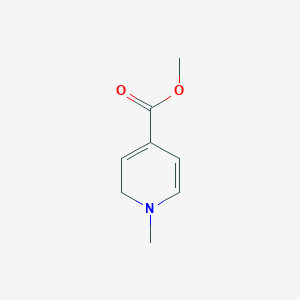
![2H-Azeto[2,3-A]pyrrolizine](/img/structure/B13797987.png)
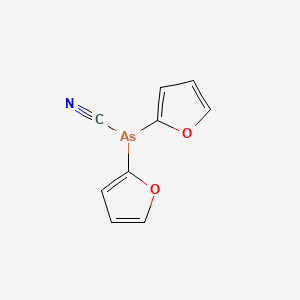

![1H-Pyrazole-1-aceticacid,3,5-dimethyl-4-nitro-,[[4-[(4-chlorophenyl)methoxy]phenyl]methylene]hydrazide(9CI)](/img/structure/B13798011.png)
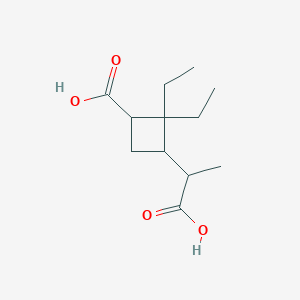
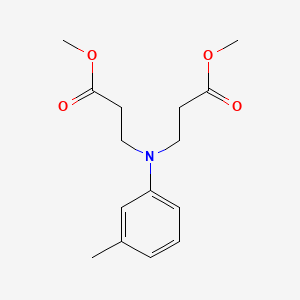
![5H-Thiopyrano[4,3-d][1,2]oxazol-4(7H)-one](/img/structure/B13798019.png)
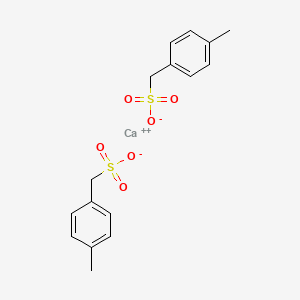
![5-Chloro-2-[(2-chloro-4-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13798028.png)

